

# Preclinical Studies and Development of Drisapersen Sodium: A Technical Guide

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Compound of Interest		
Compound Name:	Drisapersen sodium	
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Executive Summary: Drisapersen (also known as Kyndrisa, PRO051, and GSK2402968) is an antisense oligonucleotide designed to treat Duchenne Muscular Dystrophy (DMD) in patients with mutations amenable to exon 51 skipping.[1][2] As a 2'-O-methyl phosphorothioate (2'OMePS) RNA antisense oligonucleotide, its mechanism involves modulating the splicing of dystrophin pre-mRNA to restore the reading frame and enable the production of a truncated, yet partially functional, dystrophin protein.[3][4] This approach targets approximately 13% of the DMD patient population.[5][6] Preclinical development involved extensive evaluation in both in vitro and in vivo models, which established a clear proof-of-concept, characterized its pharmacokinetic profile, and defined its safety margins before advancing to human trials. Despite promising preclinical and early clinical results, the development of drisapersen was ultimately discontinued after Phase III trials failed to meet primary endpoints and regulatory approval was not obtained.[1][7] This technical guide provides a comprehensive overview of the core preclinical data and methodologies that formed the basis of its development.

# **Compound Overview and Mechanism of Action**

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that prevent the synthesis of functional dystrophin protein.[5] The absence of dystrophin compromises the integrity of muscle fibers, leading to progressive muscle degeneration.[6] The therapeutic strategy of exon skipping aims to use antisense oligonucleotides (AONs) to "hide" a specific exon from the cellular splicing machinery. This can restore the translational reading frame, resulting in a shorter, Becker muscular dystrophy (BMD)-like dystrophin protein that retains partial function.[4][6]



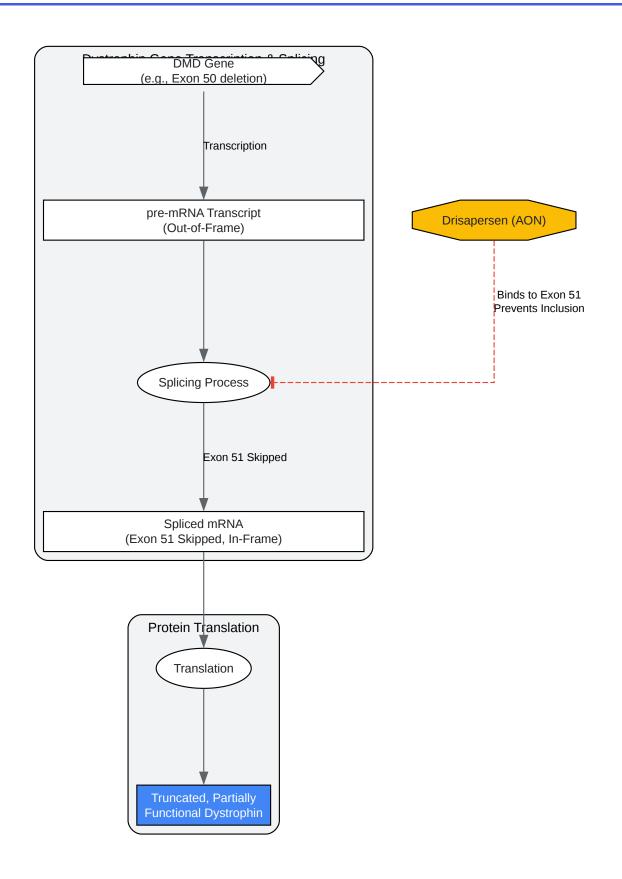




Chemical Properties: Drisapersen is a 20-base pair AON with the sequence 5'-UCAAGGAAGAUGGCAUUUCU-3'.[3] It features 2'-O-methyl modified ribose sugars and phosphorothioate internucleotide linkages (2'OMePS), a chemical modification designed to increase nuclease resistance and improve its pharmacokinetic properties.[1][3]

Mechanism of Action: Drisapersen is specifically designed to bind to a target sequence within exon 51 of the human dystrophin pre-mRNA. This binding blocks the spliceosome's access to the exon, leading to its exclusion from the final mature mRNA transcript.[1][5] For patients with specific deletions (e.g., deletion of exons 48-50 or 50), the additional removal of exon 51 restores the open reading frame, allowing the translation of a truncated but functional dystrophin protein.[6][8]





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Caption: Mechanism of action for Drisapersen-mediated exon 51 skipping.



# **Preclinical Efficacy Studies**

Proof-of-concept for drisapersen was established in a series of in vitro and in vivo experiments designed to confirm exon 51 skipping and measure the restoration of dystrophin protein.

#### In Vitro Models

Initial studies utilized patient-derived myoblasts and muscle cell cultures.[3][9] These systems allowed for the direct assessment of AON efficacy on human cells carrying relevant DMD mutations. These studies confirmed that drisapersen could successfully induce exon 51 skipping.[3] Subsequent research on next-generation 2'OMePS AONs targeting exon 51 highlighted the potential for significant improvements in efficiency over the original drisapersen sequence.[10]

Compound	AON Concentration	Exon 51 Skipping (%)	Dystrophin Restoration (% of Normal)	Reference
Drisapersen (AON-B1)	800 nM (repeated dose)	8.7%	3.8%	[10]
AON-B9 (Next- Gen)	800 nM (repeated dose)	53.1%	40.0%	[10]
Table 1: Comparative in vitro efficacy of Drisapersen vs. a next-generation 2'OMePS AON in human DMD cell cultures.				

#### In Vivo Animal Models

The mdx mouse, a common animal model for DMD, was instrumental in the preclinical evaluation of drisapersen.[3][9] Systemic administration in these models demonstrated dose-



dependent exon 51 skipping and restoration of dystrophin protein at the sarcolemma.[3] Further studies in more advanced hDMDdel52/mdx mouse models, which carry a humanized DMD gene, allowed for the testing of human-specific AONs and confirmed in vivo activity.[10]

Model	Compound	Dosing Regimen	Exon 51 Skipping (%) (Quadricep s)	Dystrophin Restoration (% of Healthy Control)	Reference
hDMD Mouse	Drisapersen (AON-B1)	50 mg/kg (single dose)	~0.17%	Not Reported	[10]
hDMD Mouse	AON-B9 (Next-Gen)	Equimolar to 50 mg/kg AON-B1	4.7% (27-fold > Drisapersen)	Not Reported	[10]
hDMDdel52/ mdx Mouse	AON-C31 (Next-Gen)	12 x 100 mg/kg (weekly IV)	~75%	Up to 40%	[10]
Table 2: In vivo efficacy of Drisapersen and next- generation AONs in mouse models.					

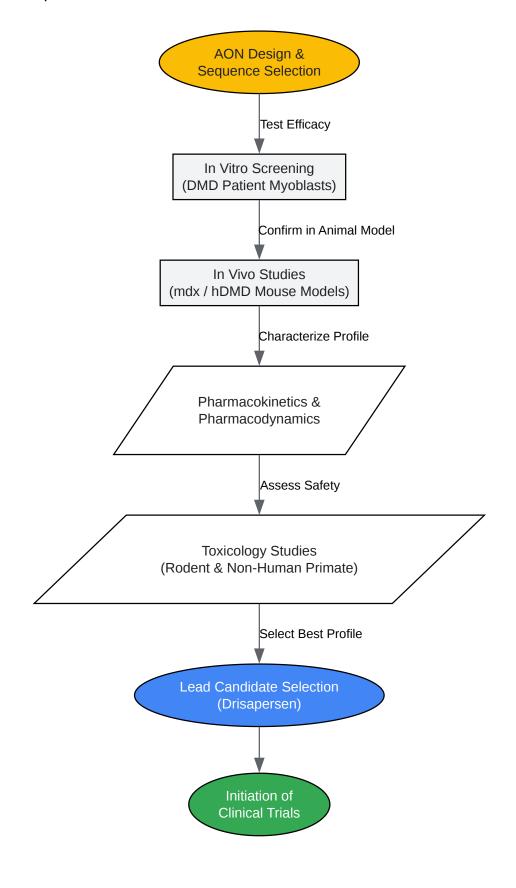
## **Experimental Protocols and Workflows**

The preclinical assessment of drisapersen relied on a standardized workflow involving molecular biology and protein analysis techniques to quantify its effects.

### **General Experimental Workflow**



The development process followed a logical progression from initial design and in vitro screening to comprehensive in vivo evaluation.





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